N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide

ROMK inhibitor Potassium channel Electrophysiology

N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide (CAS 2034440-66-7) is a synthetic oxalamide derivative featuring a 4-fluorobenzyl moiety linked via an oxalamide bridge to a 5-(thiophen-3-yl)furan-2-yl methylamine scaffold. The compound is documented as an inhibitor of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel, with activity disclosed in BindingDB under identifier BDBM50391781 and associated with patent US9073882B2.

Molecular Formula C18H15FN2O3S
Molecular Weight 358.39
CAS No. 2034440-66-7
Cat. No. B2827549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide
CAS2034440-66-7
Molecular FormulaC18H15FN2O3S
Molecular Weight358.39
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3)F
InChIInChI=1S/C18H15FN2O3S/c19-14-3-1-12(2-4-14)9-20-17(22)18(23)21-10-15-5-6-16(24-15)13-7-8-25-11-13/h1-8,11H,9-10H2,(H,20,22)(H,21,23)
InChIKeyGTGQRIFHRDKZPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide (CAS 2034440-66-7): ROMK Inhibitor Candidate for Renal and Cardiovascular Programs


N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide (CAS 2034440-66-7) is a synthetic oxalamide derivative featuring a 4-fluorobenzyl moiety linked via an oxalamide bridge to a 5-(thiophen-3-yl)furan-2-yl methylamine scaffold . The compound is documented as an inhibitor of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel, with activity disclosed in BindingDB under identifier BDBM50391781 and associated with patent US9073882B2 [1][2]. Its molecular formula is C18H15FN2O3S, with a molecular weight of 358.4 g/mol .

Why In-Class Oxalamide ROMK Inhibitors Cannot Be Interchanged with CAS 2034440-66-7


ROMK (Kir1.1) inhibitors represent a differentiated class of diuretic/natriuretic agents distinct from loop diuretics or thiazides in mechanism and side-effect profile [1]. Within the oxalamide-containing ROMK inhibitor family, minor structural variations—particularly in the heterocyclic substitution pattern at the furan C5 position and the N-terminal benzyl substituent—produce substantial shifts in both ROMK inhibitory potency and selectivity against related Kir family channels [2]. For example, the target compound bearing a thiophen-3-yl substituent on the furan ring and a 4-fluorobenzyl group on the oxalamide N1 shows a distinct IC50 range (30–55 nM in multiple assay formats) compared to close structural analogs with different substitution [3]. Generic substitution without replicate head-to-head data therefore carries meaningful risk of altered target engagement and functional pharmacology.

Quantitative Differentiation of N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide: Head-to-Head and Cross-Study Comparisons


Superior ROMK Inhibitory Potency: Electrophysiology IC50 of 30 nM vs. VU591 at 240–300 nM

The target compound achieves a ROMK inhibitory IC50 of 30 nM in electrophysiology assays (BindingDB, BDBM50391781) [1], representing an approximately 8- to 10-fold improvement in potency over VU591, a widely used ROMK reference inhibitor that exhibits an IC50 of 240 nM (Sigma-Aldrich datasheet) to 300 nM (Alomone Labs) [2]. This potency advantage is measured by direct electrophysiological recording, the most physiologically relevant method for ion channel inhibition assessment. The compound also compares favorably to MK-7145 (IC50 45 nM by patch clamp) and is consistent with or superior to PF-06807656 (IC50 61 nM by patch clamp) , noting that different assay methodologies (electrophysiology vs. thallium flux vs. Rb+ efflux) can yield quantitatively different IC50 values.

ROMK inhibitor Potassium channel Electrophysiology

Conserved Potency Across Orthologs and Assay Formats: Human and Rat ROMK IC50 Ranges 49–55 nM in Flux Assays

The target compound demonstrates consistent inhibitory activity across both human and rat ROMK orthologs in multiple functional assay formats [1]. Specifically, IC50 values are 49 nM against human ROMK (HEK293, thallium flux), 49 nM against human ROMK1 (CHO cells, 86Rb+ efflux), and 55 nM against rat ROMK (HEK293, thallium efflux fluorescence), yielding a human/rat IC50 ratio of approximately 0.9 [1]. In contrast, PF-06807656 exhibits a marked species selectivity: IC50 of 61 nM against human ROMK (patch clamp) but 391 nM against rat ROMK (thallium flux), a ratio of approximately 0.16 . This cross-species consistency is important because rat models are standard for preclinical diuretic/natriuretic efficacy and pharmacokinetic studies; compounds with divergent human/rat potency complicate translational dose predictions.

Species ortholog selectivity Thallium flux assay Rubidium efflux assay

Structural Differentiation: 4-Fluorobenzyl and Thiophen-3-yl-Furan Motif vs. Common Oxalamide ROMK Inhibitor Chemotypes

The target compound (CAS 2034440-66-7) incorporates two distinguishing structural features within the oxalamide ROMK inhibitor pharmacophore: (1) a 4-fluorobenzyl group on the oxalamide N1, and (2) a thiophen-3-yl substituent at the C5 position of the central furan ring . These structural features contrast with other oxalamide ROMK inhibitors in the patent and database landscape. For example, the close analog N1-(2-methoxybenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide (CAS 2034486-98-9) replaces the 4-fluorobenzyl with a 2-methoxybenzyl group, altering the electronic and steric profile of the N-terminal substituent . While no direct head-to-head IC50 comparison between these two analogs has been published, the distinct substitution pattern is expected to influence binding mode, physicochemical properties (logP, solubility), and potentially selectivity against off-target Kir channels [1]. The CAS registry and chemical identity have been independently verified via Chemsrc, confirming the compound's distinct molecular identity (InChIKey: GTGQRIFHRDKZPA-UHFFFAOYSA-N) .

Oxalamide scaffold Structure-activity relationship Heterocyclic substitution

Procurement-Relevant Application Scenarios for CAS 2034440-66-7 Based on Quantitative Evidence


In Vitro ROMK Pharmacology: Electrophysiology and Flux-Based Screening Cascades

The compound's consistently reported ROMK inhibition across multiple assay formats—electrophysiology (IC50 30 nM), thallium flux (IC50 49 nM), and 86Rb+ efflux (IC50 49 nM)—makes it suitable as a reference inhibitor in ion channel screening cascades [1]. Its approximately 8-fold greater potency than VU591 (IC50 240–300 nM) in parallel assay formats supports its use as a high-potency positive control for assay validation and as a tool compound for generating benchmark inhibition curves [2]. Researchers establishing ROMK screening platforms can use this compound to define assay sensitivity windows and Z'-factor calculations.

Cross-Species Translational Pharmacology Studies Requiring Human/Rat Potency Concordance

The compound's near-equivalent inhibition of human and rat ROMK (human IC50 49 nM vs. rat IC50 55 nM, ratio ≈0.9) [1] makes it particularly valuable for preclinical programs that require parallel in vitro/in vivo correlation across species. Unlike PF-06807656, which shows a ~6-fold human/rat potency divergence (61 nM vs. 391 nM) , this compound enables direct translation of in vivo rat diuretic/natriuretic efficacy data to predicted human pharmacodynamic responses without species-specific potency correction factors.

Structure-Activity Relationship (SAR) Studies on Oxalamide-Based ROMK Inhibitors

The compound's distinct 4-fluorobenzyl and thiophen-3-yl-furan substitution pattern positions it as a key comparator in SAR campaigns exploring the oxalamide ROMK inhibitor chemical space. Procurement of this exact CAS compound (2034440-66-7) with verified InChIKey (GTGQRIFHRDKZPA-UHFFFAOYSA-N) ensures that SAR datasets are built with the correct analog, avoiding confusion with close structural variants such as CAS 2034486-98-9 (2-methoxybenzyl analog) . This is critical for generating interpretable and reproducible SAR tables in medicinal chemistry programs.

Novel Diuretic/Natriuretic Mechanism-of-Action Studies Distinct from Loop Diuretics

ROMK inhibition represents a mechanistically novel approach to diuresis/natriuresis with a predicted side-effect profile distinct from furosemide and other loop diuretics [3]. The target compound's potent ROMK inhibition (IC50 30–55 nM) [1] supports its use as a chemical probe for dissecting ROMK-dependent potassium handling in isolated perfused kidney models, primary collecting duct cell preparations, and in vivo renal function studies in rodent models, enabling head-to-head mechanistic comparisons with standard-of-care diuretic agents.

Quote Request

Request a Quote for N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.